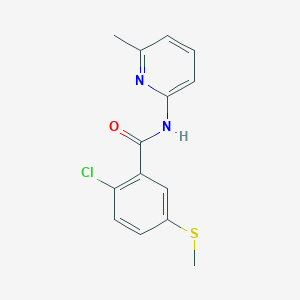![molecular formula C16H11BrF3N3O2 B15007941 Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazine core, bromination, and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Pyrido[1,2-a][1,3,5]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring and other functional groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its properties may be useful in the development of new pesticides or herbicides.
Materials Science: The trifluoromethyl group can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Similar in having a trifluoromethyl group but differs in the core structure.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Shares the trifluoromethyl group but has a different heterocyclic core.
Uniqueness
Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is unique due to its combination of a bromine atom, a phenyl ring, and a trifluoromethyl group within a pyrido[1,2-a][1,3,5]triazine core. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H11BrF3N3O2 |
|---|---|
Molekulargewicht |
414.18 g/mol |
IUPAC-Name |
methyl 7-bromo-4-phenyl-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C16H11BrF3N3O2/c1-25-14(24)15(16(18,19)20)21-12-8-7-11(17)9-23(12)13(22-15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
YAZQFDQMFDOKKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(N=C2C=CC(=CN2C(=N1)C3=CC=CC=C3)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide](/img/structure/B15007866.png)
![7-[3-imino-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007874.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide](/img/structure/B15007879.png)

![N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B15007891.png)
![2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B15007894.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)


![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
